molecular formula C11H23ClN2O2 B1424751 N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236261-14-5

N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride

Cat. No.: B1424751
CAS No.: 1236261-14-5
M. Wt: 250.76 g/mol
InChI Key: CDPSVTKEIYWZRK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is N-(3-ethoxypropyl)piperidine-2-carboxamide hydrochloride . This name reflects its structural components:

  • A piperidine ring (a six-membered heterocycle with five carbon atoms and one nitrogen atom).
  • A carboxamide group (-CONH-) at position 2 of the piperidine ring.
  • A 3-ethoxypropyl substituent (-CH2CH2CH2OCH2CH3) attached to the amide nitrogen.
  • A hydrochloride salt form, indicating protonation of the amine group.

The structural formula is represented as:
$$ \text{C}{11}\text{H}{22}\text{N}2\text{O}2 \cdot \text{HCl} $$
A 2D rendering would show the piperidine ring with the carboxamide group at position 2, the ethoxypropyl chain, and the hydrochloride counterion.

CAS Registry Number and Alternative Designations

The compound is associated with multiple identifiers:

  • CAS Registry Number : 1236261-14-5 (primary designation).
  • Alternative CAS entries (e.g., 1029689-80-2) may refer to stereoisomers or salts of related compounds but require verification.

Synonyms and trade names :

  • N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride
  • AKOS015846673
  • 1-(3-Ethoxypropylcarbamoyl)piperidinium chloride

Molecular Formula and Exact Mass Analysis

Molecular formula :
$$ \text{C}{11}\text{H}{23}\text{Cl}\text{N}2\text{O}2 $$

Exact mass :
Calculated using isotopic abundances:

  • Carbon (12.0107 × 11) = 132.1177
  • Hydrogen (1.0078 × 23) = 23.1794
  • Chlorine (34.9689 × 1) = 34.9689
  • Nitrogen (14.0067 × 2) = 28.0134
  • Oxygen (15.9994 × 2) = 31.9988

Total exact mass :
$$ 132.1177 + 23.1794 + 34.9689 + 28.0134 + 31.9988 = \mathbf{250.2782 \, \text{g/mol}} $$

Experimental data aligns closely with this value (250.77 g/mol).

Table 1: Key Identifiers and Molecular Data

Property Value Source
IUPAC Name N-(3-ethoxypropyl)piperidine-2-carboxamide hydrochloride
CAS Number 1236261-14-5
Molecular Formula C₁₁H₂₃ClN₂O₂
Exact Mass 250.145 g/mol

Properties

IUPAC Name

N-(3-ethoxypropyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-2-15-9-5-8-13-11(14)10-6-3-4-7-12-10;/h10,12H,2-9H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPSVTKEIYWZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Dissolve piperidinecarboxylic acid in anhydrous solvent (e.g., dichloromethane or DMF).
  • Add DCC or EDC and NHS to activate the acid, stirring at room temperature for 2-4 hours.
  • Introduce 3-ethoxypropylamine dropwise, maintaining stirring at ambient temperature or slightly elevated temperature (~40°C).
  • After completion, extract the product, wash, and purify via column chromatography or recrystallization.

Data Table 1: Typical Reaction Conditions for Amide Formation

Parameter Conditions Notes
Reagents DCC or EDC, NHS Activation of carboxylic acid
Solvent Dichloromethane or DMF Anhydrous conditions preferred
Temperature Room temperature to 40°C For activation and coupling
Reaction time 2-4 hours Confirmed by TLC or NMR

Salt Formation to Obtain Hydrochloride

The free base of N-(3-ethoxypropyl)-2-piperidinecarboxamide is converted into its hydrochloride salt to enhance stability, solubility, and bioavailability.

Procedure:

  • Dissolve the free amide in a suitable solvent such as ethanol or isopropanol.
  • Bubble dry hydrogen chloride gas into the solution or add concentrated hydrochloric acid dropwise under cooling.
  • Stir the mixture at low temperature (~0°C) for 1-2 hours.
  • Filter the precipitated hydrochloride salt, wash with cold solvent, and dry under vacuum.

Data Table 2: Salt Formation Conditions

Parameter Conditions Notes
Reagent Concentrated HCl Gas or aqueous solution
Solvent Ethanol or Isopropanol Anhydrous preferred
Temperature 0°C to room temperature To control salt crystallization
Reaction time 1-2 hours Confirmed by TLC or IR

Alternative Synthetic Routes

Recent advances suggest that catalytic methods, such as oxovanadium(V)-catalyzed synthesis of ureas from disilylamines and carbon dioxide, could be adapted for the synthesis of related amides, including N-(3-ethoxypropyl)-2-piperidinecarboxamide, especially in the context of functional group tolerance and green chemistry principles.

Catalytic Activation of CO₂:

  • Using oxovanadium(V) catalysts like NH₄VO₃, disilylamines can be converted into ureas under ambient conditions.
  • Although primarily used for urea synthesis, similar catalytic systems could facilitate amide formation if tailored appropriately, potentially reducing reliance on traditional coupling reagents.

Summary of Key Data

Method Reagents Solvent Temperature Yield Notes
Carbodiimide coupling DCC/EDC, NHS DCM/DMF Room temp to 40°C >85% Widely used, scalable
Salt formation HCl gas or HCl solution Ethanol or Isopropanol 0°C to RT Quantitative Purification by filtration
Catalytic CO₂ fixation NH₄VO₃, disilylamines DMA or DMSO 100°C, ambient pressure Variable Emerging green method

Research Findings and Practical Considerations

  • The carbodiimide coupling method remains the most reliable and scalable for synthesizing N-(3-ethoxypropyl)-2-piperidinecarboxamide.
  • Salt formation with hydrochloric acid is straightforward, providing a stable hydrochloride salt suitable for pharmaceutical applications.
  • Catalytic methods involving CO₂ activation are promising for environmentally friendly synthesis but require further optimization for this specific compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules used in pharmaceutical and agrochemical research.
  • Reactivity Studies : It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemistry applications.

Biology

  • Biological Activity : Research indicates that N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride may exhibit significant biological activities. Studies have explored its effects on cellular processes, potentially influencing enzyme activity and receptor interactions.
  • Mechanism of Action : The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to alterations in cellular signaling pathways.

Medicine

  • Therapeutic Potential : Investigations into its therapeutic applications have shown promise in drug development for treating various diseases. For instance, it has been studied for its potential role in modulating pathways associated with cancer and other pathological conditions.
  • Inhibitory Effects : The compound may inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and implicated in cancer metastasis, thus offering potential benefits in cancer therapy.

Data Tables

Application AreaDescriptionNotable Findings
ChemistryUsed as a building block for complex organic moleculesFacilitates synthesis of pharmaceuticals
BiologyInvestigated for biological activityPotential effects on enzyme activity
MedicineExplored for therapeutic applicationsInhibits MMPs related to cancer

Case Studies

  • Cancer Research : A study highlighted the efficacy of this compound as an MMP inhibitor, demonstrating reduced tumor invasion in preclinical models. This suggests its potential use as a therapeutic agent in oncology.
  • Cardiovascular Applications : Experimental models have shown that this compound may reduce left ventricular dilation post-myocardial infarction, indicating its role in heart failure management .
  • Neurological Studies : Research has explored its effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders due to its interaction with specific receptors .

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical pathways and cellular functions. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile .

Comparison with Similar Compounds

Research Findings and Implications

  • Lipophilicity Trends : The ethoxypropyl group in the target compound increases LogP compared to methoxypropyl analogs, suggesting enhanced blood-brain barrier penetration.
  • Pharmacological Divergence : Unlike bupivacaine and ropivacaine, the target compound’s lack of an aromatic group likely precludes sodium channel blockade but may enable interactions with G-protein-coupled receptors or enzymes.
  • Synthetic Accessibility : The synthesis route for alkoxypropyl-substituted piperidinecarboxamides (e.g., ) typically involves condensation of amines with activated carbonyl intermediates, followed by hydrochloride salt formation.

Biological Activity

N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈ClN₃O
  • Molecular Weight : 273.75 g/mol

The compound features a piperidine ring substituted with an ethoxypropyl group at the nitrogen position, which is crucial for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis.

Antimicrobial Activity

The antimicrobial properties of this compound have been highlighted in several studies.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound exhibited:

  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 20 µM

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and replication.
  • Cell Cycle Arrest : Studies indicate that it can disrupt the cell cycle in cancer cells, leading to increased apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis with other piperidine derivatives reveals that while many share similar structural features, their biological activities can vary significantly based on substituents and stereochemistry.

Table 2: Comparison of Piperidine Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityReference
N-(3-Ethoxypropyl)-2-piperidinecarboxamideModeratePositiveCurrent Study
N-(2-Methoxyethyl)-2-piperidinecarboxamideHighModerate
Piperidine-4-CarboxamidesLowHigh

This table highlights the varying degrees of activity among related compounds, emphasizing the unique potential of this compound.

Q & A

Q. Answer :

  • pH Stability : Stability studies in buffered solutions (pH 1–9) reveal decomposition at extremes (pH <2 or >8), likely due to hydrolysis of the amide bond. Neutral pH (6–7) at 25°C shows >90% stability over 72 hours .
  • Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition onset at ~180°C. Long-term storage recommendations include desiccated conditions at 2–8°C to prevent hygroscopic degradation .

Advanced: What pharmacological targets or mechanisms are associated with this compound?

Q. Answer :

  • Ion Channel Modulation : Structural analogs (e.g., bupivacaine hydrochloride) suggest potential sodium channel blockade due to the piperidinecarboxamide core .
  • Neuropharmacology : In vitro assays (e.g., patch-clamp electrophysiology) are recommended to assess voltage-gated channel inhibition. Dose-response curves should compare IC50_{50} values against established local anesthetics .

Basic: What analytical techniques are most reliable for quantifying this compound in biological matrices?

Q. Answer :

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water:acetonitrile) and electrospray ionization (ESI+). Monitor the [M+H]+^+ ion (e.g., m/z 275.2 for the free base) for quantification .
  • Validation Parameters : Include linearity (1–1000 ng/mL), intra-day precision (<15% RSD), and recovery (>85%) per ICH guidelines .

Advanced: How can researchers reconcile contradictory hazard classifications in safety data sheets (SDS)?

Q. Answer :

  • Case Example : Some SDS classify the compound as non-hazardous under GHS , while others emphasize respiratory irritation risks .
  • Resolution : Conduct in-house toxicity screening (e.g., Ames test for mutagenicity, acute toxicity in zebrafish embryos). Cross-reference with structurally related compounds (e.g., piperidine derivatives) to infer unlisted hazards .

Advanced: What in vitro models are suitable for preliminary toxicity profiling?

Q. Answer :

  • Hepatotoxicity : Use HepG2 cells with ATP-based viability assays (e.g., CellTiter-Glo®) to determine IC50_{50} values .
  • Cardiotoxicity : Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can assess arrhythmia risk via calcium flux or beating rate analysis .

Basic: What precautions are critical during handling to minimize aerosol formation?

Q. Answer :

  • Engineering Controls : Perform weigh-outs in a fume hood with HEPA filtration.
  • PPE : Wear nitrile gloves, N95 respirators, and safety goggles compliant with ANSI Z87.1 standards .

Advanced: How can computational modeling predict metabolic pathways?

Q. Answer :

  • Software Tools : Use Schrödinger’s Xenosite or CypReact to simulate cytochrome P450 metabolism. The ethoxypropyl group is predicted to undergo O-dealkylation, forming ethanol and a reactive aldehyde intermediate .
  • Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) analyzed via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 2
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N-(3-Ethoxypropyl)-2-piperidinecarboxamide hydrochloride

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